molecular formula C17H13ClN2O2 B2490296 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034565-61-0

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2490296
CAS No.: 2034565-61-0
M. Wt: 312.75
InChI Key: GUSRMHKPKPDJDF-UHFFFAOYSA-N
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Description

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a pyridin-3-ylmethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to maximize yield and minimize costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as:

Uniqueness

What sets 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide apart is its unique combination of a furan ring and a pyridin-3-ylmethyl group, which can confer specific biological activities and chemical reactivity that are not present in other benzamide derivatives.

Properties

IUPAC Name

3-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-6-1-4-12(10-14)17(21)20-11-13-5-2-8-19-16(13)15-7-3-9-22-15/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSRMHKPKPDJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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